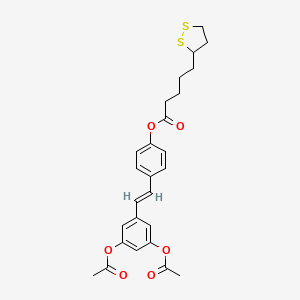
1-(5'-(L-Alanylmethylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids, sugars, and nucleobases
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves multiple steps, starting from the preparation of the sugar moiety, followed by the introduction of the amino acid and uracil components. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include:
Protecting groups: Benzyl or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups.
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Deprotection reagents: Trifluoroacetic acid (TFA) or hydrogenation for removing protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process would be optimized for yield and purity, with stringent quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or neutral conditions.
Reduction: Usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-glucofuranosyluronic acid)uracil
- 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-galactofuranosyluronic acid)uracil
Uniqueness
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its specific sugar moiety (allofuranose) and the presence of both an amino acid and a nucleobase. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
93806-87-2 |
|---|---|
Formule moléculaire |
C14H20N4O8 |
Poids moléculaire |
372.33 g/mol |
Nom IUPAC |
2-[2-aminopropanoyl(methyl)amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C14H20N4O8/c1-5(15)11(22)17(2)7(13(23)24)10-8(20)9(21)12(26-10)18-4-3-6(19)16-14(18)25/h3-5,7-10,12,20-21H,15H2,1-2H3,(H,23,24)(H,16,19,25)/t5?,7?,8-,9+,10+,12+/m0/s1 |
Clé InChI |
FUFUAMIZVBMFET-CFXOCILPSA-N |
SMILES isomérique |
CC(C(=O)N(C)C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canonique |
CC(C(=O)N(C)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


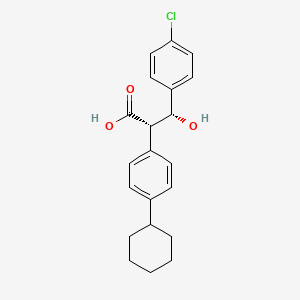
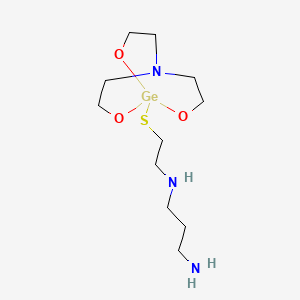

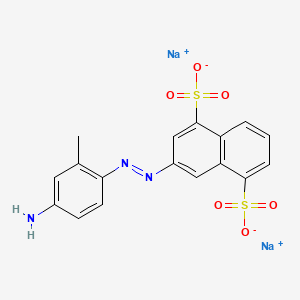
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
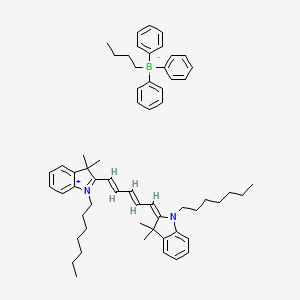


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
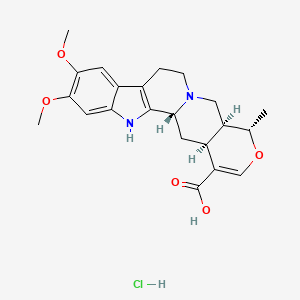
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
